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Compound of Interest

Compound Name:
N-(4-Bromobenzyl)-N-

ethylethanamine

Cat. No.: B1625017 Get Quote

Introduction

N-(4-Bromobenzyl)-N-ethylethanamine is a tertiary amine featuring a brominated aromatic

moiety. This structure is of interest in synthetic and medicinal chemistry, serving as a versatile

intermediate. The presence of both a nucleophilic amine center and a reactive bromobenzyl

group allows for a wide range of chemical transformations, including nucleophilic substitution

and metal-catalyzed cross-coupling reactions.[1] Accurate structural elucidation and purity

assessment are critical for its application in research and development. This guide provides an

in-depth analysis of N-(4-Bromobenzyl)-N-ethylethanamine using three core analytical

techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy,

and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

an organic molecule. For N-(4-Bromobenzyl)-N-ethylethanamine, both ¹H and ¹³C NMR

provide unambiguous evidence for its structure.

¹H NMR Spectral Data
The ¹H NMR spectrum provides information about the chemical environment, connectivity, and

number of different types of protons in the molecule. The expected signals for N-(4-
Bromobenzyl)-N-ethylethanamine are summarized below.
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~ 7.45 Doublet 2H Ar-H (ortho to Br)

~ 7.21 Doublet 2H Ar-H (ortho to CH₂)

~ 3.52 Singlet 2H Ar-CH₂-N

~ 2.51 Quartet 4H N-CH₂-CH₃

~ 1.03 Triplet 6H N-CH₂-CH₃

¹³C NMR Spectral Data
The ¹³C NMR spectrum indicates the number of non-equivalent carbon environments. The

molecule's asymmetry results in distinct signals for each carbon atom.

Chemical Shift (δ, ppm) Assignment

~ 138.0 Ar-C (quaternary, attached to CH₂)

~ 131.5 Ar-C (ortho to Br)

~ 130.8 Ar-C (ortho to CH₂)

~ 121.0 Ar-C (quaternary, attached to Br)

~ 57.5 Ar-CH₂-N

~ 47.6 N-CH₂-CH₃

~ 11.8 N-CH₂-CH₃

Experimental Protocol: NMR Spectroscopy
A detailed protocol for acquiring high-quality NMR spectra is crucial for accurate analysis.

Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.6-0.7

mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Tetramethylsilane (TMS) is added as

an internal standard (0 ppm).
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Instrumentation: The spectra are recorded on a high-resolution NMR spectrometer, typically

operating at a frequency of 400 MHz or higher for protons.

¹H NMR Acquisition: Standard acquisition parameters include a spectral width of 0-12 ppm, a

30-45 degree pulse angle, and a relaxation delay of 1-2 seconds.

¹³C NMR Acquisition: A wider spectral width (0-220 ppm) is used. Proton decoupling is

applied to simplify the spectrum to single lines for each carbon. A longer relaxation delay and

a greater number of scans are typically required due to the lower natural abundance of the

¹³C isotope.

2D NMR (Optional): To confirm assignments, 2D NMR experiments such as COSY (¹H-¹H

correlation) and HSQC (¹H-¹³C one-bond correlation) can be performed.[1]
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Overall workflow for synthesis and spectral analysis.

Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule by measuring the

absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

IR Spectral Data
The key vibrational frequencies in the IR spectrum of N-(4-Bromobenzyl)-N-ethylethanamine
confirm the presence of its constituent functional groups.
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Wavenumber (cm⁻¹) Vibration Type Functional Group

3100-3000 C-H Stretch Aromatic

2975-2850 C-H Stretch Aliphatic (CH₂, CH₃)

~1595, ~1485 C=C Stretch Aromatic Ring

1250-1020 C-N Stretch Tertiary Amine

~1070, ~1010 C-H in-plane bend Aromatic p-substitution

~810 C-H out-of-plane bend Aromatic p-substitution

600-500 C-Br Stretch Aryl Halide

Experimental Protocol: IR Spectroscopy
Sample Preparation: A small amount of the neat liquid sample is placed between two

potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.

Alternatively, for solid samples, a KBr pellet is prepared by grinding the sample with KBr

powder and pressing it into a disc.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the

spectrum.

Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is

first recorded. The sample is then scanned, typically over a range of 4000 to 400 cm⁻¹. The

final spectrum is presented as percent transmittance versus wavenumber.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, serving as a molecular fingerprint.[1]

MS Spectral Data
A key feature of the mass spectrum of N-(4-Bromobenzyl)-N-ethylethanamine is the

presence of two molecular ion peaks of nearly equal intensity due to the natural isotopic

abundance of bromine (⁷⁹Br and ⁸¹Br are ~50.7% and ~49.3%, respectively).[1]
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m/z (mass-to-charge ratio) Ion Species
Proposed Fragment
Structure

244 / 242 [M+H]⁺
[C₁₁H₁₇⁷⁹/⁸¹BrN]⁺ (Protonated

Molecular Ion)

243 / 241 [M]⁺˙
[C₁₁H₁₆⁷⁹/⁸¹BrN]⁺˙ (Molecular

Ion)

172 / 170 [M - N(CH₂CH₃)₂]⁺
[C₇H₆⁷⁹/⁸¹Br]⁺ (4-Bromobenzyl

cation)

214 / 212 [M - CH₂CH₃]⁺
[C₉H₁₁⁷⁹/⁸¹BrN]⁺ (α-cleavage

product)

72 [C₄H₁₀N]⁺
[CH₂=N(CH₂CH₃)₂]⁺ (Iminium

ion from α-cleavage)

Fragmentation Pathways
The fragmentation is dominated by cleavages at bonds adjacent to the nitrogen atom and the

aromatic ring.[1]

Benzylic Cleavage: The most favorable fragmentation involves the cleavage of the C-N bond

to lose the diethylamino group, forming a highly stable 4-bromobenzyl cation (m/z 170/172).

[1]

Alpha-Cleavage: Another significant pathway is the loss of an ethyl radical from the

diethylamino group, resulting in a stable iminium ion (m/z 214/212).[1]
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Primary fragmentation pathways in mass spectrometry.

Experimental Protocol: Mass Spectrometry
Sample Introduction: The sample, dissolved in a suitable volatile solvent like methanol or

acetonitrile, is introduced into the ion source, typically using direct infusion or after

separation by Gas Chromatography (GC) or Liquid Chromatography (LC).

Ionization: Electrospray Ionization (ESI) or Electron Impact (EI) are common ionization

techniques. ESI is a soft technique that often yields the protonated molecular ion [M+H]⁺,

while EI is a higher-energy method that results in more extensive fragmentation.

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., Quadrupole, Time-of-Flight).

High-Resolution MS (HRMS): For unambiguous molecular formula determination, HRMS can

be used to measure the exact mass to several decimal places.[1] The calculated exact mass

for [C₁₁H₁₇⁷⁹BrN+H]⁺ is 242.0644 m/z.[1]
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Spectral Data Correlation

N-(4-Bromobenzyl)-N-ethylethanamine

Aromatic Ring Benzylic CH₂ Ethyl CH₂ Ethyl CH₃ C-Br Bond

NMR Signals

¹H: 7.2-7.5 ppm (d)
¹³C: 121-138 ppm

NMR Signals

¹H: ~3.5 ppm (s)
¹³C: ~57.5 ppm

NMR Signals

¹H: ~2.5 ppm (q)
¹³C: ~47.6 ppm

NMR Signals

¹H: ~1.0 ppm (t)
¹³C: ~11.8 ppm

IR & MS Data

IR: 600-500 cm⁻¹
MS: M+, M+2 pattern

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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